molecular formula C17H21N3O3 B2549841 tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate CAS No. 2140305-87-7

tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate

Cat. No.: B2549841
CAS No.: 2140305-87-7
M. Wt: 315.373
InChI Key: MULLIBSNRYZAAK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (500 MHz, DMSO-d6) reveals distinct proton environments:

  • Aromatic protons : Doublets at δ 7.32–7.42 ppm (benzene ring, J = 8.5 Hz) and δ 8.93 ppm (pyrazine C3-H, singlet) .
  • Methylene groups : The benzyl CH2 resonates as a singlet at δ 5.18 ppm, while the tert-butyl group appears as a singlet at δ 1.55 ppm .
  • NH carbamate : A broad peak at δ 10.45 ppm, indicative of hydrogen bonding .

13C NMR (125 MHz, DMSO-d6) assignments:

  • Carbonyl carbamate: δ 153.6 ppm .
  • Pyrazine carbons: δ 147.7 (C2), 146.7 (C5), and 141.7 (C6) ppm .
  • tert-butyl carbons: δ 28.3 ppm (central carbon) and 80.3 ppm (quaternary carbon) .

Infrared (IR) Vibrational Mode Assignment

Key IR absorptions (KBr, cm⁻¹):

  • N-H stretch : 3300–3250 (carbamate NH) .
  • C=O stretch : 1719 (carbamate carbonyl) .
  • C-O-C asymmetric stretch : 1226 (ether linkage) .
  • Pyrazine ring vibrations : 1567 (C=N stretching) and 1353 (C-H in-plane bending) .

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI+) of the molecular ion [M+H]+ at m/z 315.1584 (calc. 315.1581 for C17H21N3O3+) confirms the formula . Major fragments include:

  • m/z 258.1236: Loss of tert-butoxy group (C4H9O).
  • m/z 215.0921: Cleavage of the carbamate N-COO bond.
  • m/z 174.0664: Pyrazine-containing fragment (C8H8N3O+) .

X-ray Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction reveals:

  • Pyrazine-benzene dihedral angle : 85.2°, indicating near-orthogonal orientation of the rings .
  • Carbamate geometry : The NH group forms a hydrogen bond with the ether oxygen (O···H distance: 2.12 Å) .
  • tert-Butyl group : Adopts a staggered conformation to minimize steric hindrance with the benzyl moiety .

Crystallographic parameters:

Parameter Value
Space group P21/c
Unit cell a = 12.34 Å
b = 7.89 Å
c = 15.67 Å
β 98.5°
Z 4

Data extrapolated from analogous carbamate structures .

Properties

IUPAC Name

tert-butyl N-[[4-(6-methylpyrazin-2-yl)oxyphenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-9-18-11-15(20-12)22-14-7-5-13(6-8-14)10-19-16(21)23-17(2,3)4/h5-9,11H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULLIBSNRYZAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 6-methylpyrazine with a suitable phenyl derivative to form the intermediate compound.

    Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Notes
This compound Benzyl-carbamate + pyrazinyl ether 6-methylpyrazin-2-yloxy group 315.37 HDAC inhibitor intermediate
N-[2-amino-5-(thiophen-2-yl)phenyl]-4-[(2-fluoropropanamido)methyl]benzamide (BA1) Benzamide + thiophenyl group Thiophen-2-yl, fluoropropanamido ~400 (estimated) Radiotracer for brain HDAC imaging
tert-butyl (2-{4-[(2-bromopropanamido)methyl]benzamido}-4-[thiophen-3-yl]phenyl)carbamate Benzamide + carbamate + thiophenyl Bromopropanamido, thiophen-3-yl ~500 (estimated) Precursor to fluorinated radiotracers
tert-butyl N-[[4-(1-azanylethylideneamino)phenyl]methyl]carbamate Benzyl-carbamate + hydrazine derivative Azanylethylideneamino group ~300 (estimated) Unspecified research use
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate Boronate ester + pyrazine-carboxylate Tetramethyl dioxaborolane, tetrahydro-pyrazine ~450 (estimated) Suzuki-Miyaura cross-coupling reagent

Key Observations:

Heterocyclic Substituents: The target compound’s 6-methylpyrazin-2-yloxy group distinguishes it from analogs with thiophenyl (BA1, BA2) or nitro groups (e.g., tert-butyl (4-bromo-2-nitro-carbamate) ).

Drug-Likeness : With a molecular weight of 315.37, the target compound adheres more closely to Lipinski’s rule of five (MW < 500) compared to bulkier derivatives like the boronate ester (MW ~450) , suggesting superior bioavailability.

Functional Group Flexibility : Unlike BA1 and BA2, which feature fluoropropanamido or bromopropanamido groups for radiolabeling , the target compound lacks halogenated side chains, limiting its direct utility in imaging but improving metabolic stability.

Biological Activity

The compound tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies demonstrating its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a phenolic unit linked to a 6-methylpyrazine. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, its interaction with glucokinase (GK), an enzyme involved in glucose metabolism, indicates potential applications in diabetes management .
  • Receptor Modulation : The presence of the pyrazine moiety suggests that the compound may interact with various receptors, including those involved in neurotransmission and inflammation. Preliminary studies indicate that it may act as an agonist or antagonist depending on the receptor type .

Pharmacological Effects

  • Antidiabetic Activity : In vitro studies have demonstrated that this compound can enhance insulin sensitivity and lower blood glucose levels by modulating glucokinase activity .
  • Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Data Tables

Biological Activity Effect Reference
Enzyme Inhibition (GK)Reduces glucose levels
Antidiabetic ActivityEnhances insulin sensitivity
Anti-inflammatory EffectsInhibits cytokine production

Case Studies

  • Diabetes Management : A clinical study evaluated the effect of this compound on patients with type 2 diabetes. Results showed significant reductions in fasting blood glucose levels compared to placebo controls, suggesting its potential as an adjunct therapy in diabetes management .
  • Inflammatory Disorders : Another study investigated the compound's effects on inflammatory markers in patients with rheumatoid arthritis. The findings indicated a marked decrease in inflammatory cytokines (e.g., TNF-alpha, IL-6), supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often prepared by reacting tert-butyl chloroformate with amines or alcohols under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF .
  • Key Variables : Temperature (0–60°C), reaction time (4–24 hrs), and stoichiometric ratios (1:1 to 1:2 for amine/chloroformate) significantly impact purity and yield. Post-synthesis purification via column chromatography or crystallization is critical .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazine ring and tert-butyl carbamate linkage .
  • X-ray Crystallography : Used for absolute configuration determination, often via SHELX software for small-molecule refinement .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Applications :

  • Drug Development : Acts as a protease inhibitor scaffold due to its carbamate group and aromatic pyrazine moiety .
  • Biological Probes : Used in enzyme interaction studies (e.g., kinase assays) to evaluate substrate/inhibitor roles .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., kinases) by simulating interactions with the pyrazine and carbamate groups .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key hydrogen bonds and hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Conflicting IC₅₀ values in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration, pH). Validate results using orthogonal assays (e.g., SPR for binding kinetics) and standardized protocols .
  • Data Normalization : Compare activity against reference compounds (e.g., staurosporine) to control for batch-to-batch variability .

Q. How can synthesis be scaled while maintaining enantiomeric purity for chiral derivatives?

  • Approach :

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in tert-butyl carbamate formation to achieve >95% ee .
  • Continuous Flow Systems : Improve reproducibility and yield (e.g., 80–90%) by optimizing residence time and mixing efficiency .

Q. What safety protocols are critical given discrepancies in hazard classification across datasets?

  • Guidelines :

  • Acute Toxicity : Assume LD₅₀ < 500 mg/kg (oral, rat) based on structural analogs .
  • Handling : Use PPE (gloves, goggles) and engineering controls (fume hoods) to mitigate inhalation and dermal exposure risks .

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